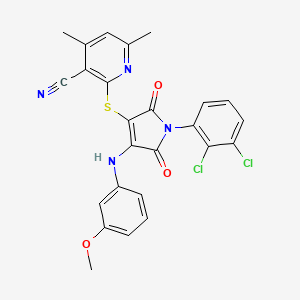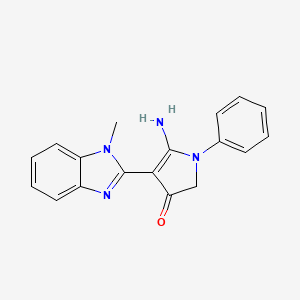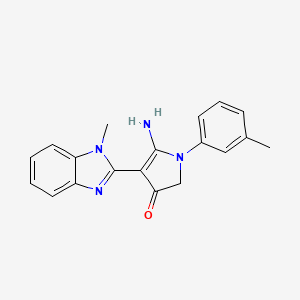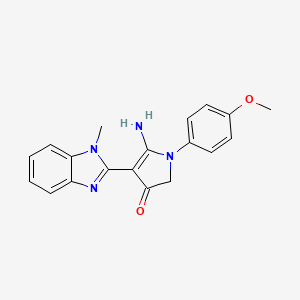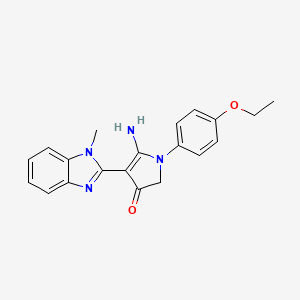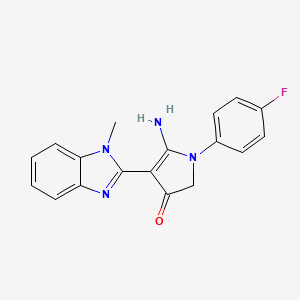
5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated aromatic compound and a coupling reaction.
Attachment of the Benzimidazole Moiety: This can be done through a condensation reaction with a benzimidazole derivative.
Amination: The final step involves introducing the amino group, which can be achieved through nucleophilic substitution or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.
Medicine: Due to its structural properties, it may be investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure with a chlorine atom instead of a fluorine atom.
5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure with a bromine atom instead of a fluorine atom.
5-amino-1-(4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
IUPAC Name |
5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-22-14-5-3-2-4-13(14)21-18(22)16-15(24)10-23(17(16)20)12-8-6-11(19)7-9-12/h2-9H,10,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPOXJITHYBXRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methylchromen-2-one;dihydrochloride](/img/structure/B7758800.png)
![7-(2-hydroxy-3-piperidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;hydrochloride](/img/structure/B7758806.png)
![7-(2-hydroxy-3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;hydrochloride](/img/structure/B7758813.png)
![7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;hydrochloride](/img/structure/B7758817.png)
![7-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;hydrochloride](/img/structure/B7758829.png)
![7-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;hydrochloride](/img/structure/B7758841.png)
![7-[3-[benzyl(methyl)amino]-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;hydrochloride](/img/structure/B7758849.png)
![7-[3-(4-Benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one;dihydrochloride](/img/structure/B7758858.png)
